REACTION_CXSMILES
|
[CH:1]1[CH:2]=[CH:3][C:4]([Cl:17])=[C:5]([CH2:7][N:8]2C[C:12]3[CH:13]=[CH:14][S:15][C:11]=3[CH2:10][CH2:9]2)[CH:6]=1.S1C=CC=C1C1[O:25]C1.ClC1C=CC=CC=1CN>>[S:15]1[CH:14]=[CH:13][CH:12]=[C:11]1[CH:10]([OH:25])[CH2:9][NH:8][CH2:7][C:5]1[CH:6]=[CH:1][CH:2]=[CH:3][C:4]=1[Cl:17]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C=CC(=C(C1)CN2CCC3=C(C=CS3)C2)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)C1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(CN)C=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)C(CNCC1=C(C=CC=C1)Cl)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |